2-(2,4,6-Trimethylphenyl)quinoline-4-carboxylic acid
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Overview
Description
2-(2,4,6-Trimethylphenyl)quinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethylphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions . This method provides a straightforward route to quinoline-4-carboxylic acid derivatives.
Another method involves the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst, which offers an environmentally benign and cost-effective protocol for the synthesis of 2,4,6-trisubstituted quinoline derivatives . This procedure is operationally simple and can be an alternative to existing protocols.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trimethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohols, aldehydes, and halogenated quinoline derivatives.
Scientific Research Applications
2-(2,4,6-Trimethylphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trimethylphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . The inhibition of HDACs leads to an increase in acetylation levels, which modulates gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: This compound has a phenyl group instead of a 2,4,6-trimethylphenyl group at the 2-position.
2-(2-Methylphenyl)-4-quinolinecarboxylic acid: This compound features a 2-methylphenyl group at the 2-position.
Uniqueness
2-(2,4,6-Trimethylphenyl)quinoline-4-carboxylic acid is unique due to the presence of the 2,4,6-trimethylphenyl group, which enhances its hydrophobic interactions with target proteins and potentially increases its biological activity .
Properties
Molecular Formula |
C19H17NO2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H17NO2/c1-11-8-12(2)18(13(3)9-11)17-10-15(19(21)22)14-6-4-5-7-16(14)20-17/h4-10H,1-3H3,(H,21,22) |
InChI Key |
KLPPGLFRWHBTNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C |
Origin of Product |
United States |
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